2-Chloro-4,6-dimethyl acetanilide
Description
Overview of Acetanilide (B955) Derivatives in Contemporary Organic Chemistry
Acetanilide, or N-phenylacetamide, is an aromatic compound characterized by a phenyl ring attached to an acetamido group. researchgate.netingentaconnect.comeurekaselect.com Since its introduction into medical practice in 1886 by A. Cahn and P. Hepp, a vast number of its derivatives have been synthesized and studied. researchgate.netingentaconnect.comeurekaselect.com These derivatives are a cornerstone in modern organic chemistry, serving as crucial intermediates and precursors in the synthesis of a wide array of more complex molecules. researchgate.netingentaconnect.comeurekaselect.com The versatility of the acetanilide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse properties and applications. iscientific.org Researchers continue to explore new synthetic routes and applications for acetanilide derivatives, driven by their interesting chemical reactivity and the potential to create novel materials and molecules. researchgate.netiscientific.org
Historical Context and Evolution of Research on Substituted Acetanilides
The study of substituted acetanilides has a rich history, dating back to the late 19th century. Early research was often driven by the quest for new therapeutic agents, with acetanilide itself being one of the first aniline (B41778) derivatives found to have analgesic and antipyretic properties. rjptonline.org Over the decades, research has expanded significantly, moving beyond medicinal chemistry to explore their utility in various other fields. For instance, studies in the mid-20th century investigated the fungicidal activity of substituted acetanilides. nih.gov The evolution of analytical techniques has allowed for a deeper understanding of the structure-activity relationships of these compounds, facilitating the design of derivatives with specific desired properties. The preparation and cyclization of substituted acetoacetanilides, for example, have been a subject of investigation since at least 1955. acs.org
Rationale for In-depth Academic Investigation of 2-Chloro-4,6-dimethyl acetanilide
The specific substitution pattern of this compound, featuring a chlorine atom and two methyl groups on the phenyl ring, imparts a unique combination of steric and electronic properties. The chlorine atom, being an electron-withdrawing group, and the methyl groups, being electron-donating, create an interesting electronic environment on the aromatic ring. This distinct structure makes it a valuable subject for academic investigation, particularly in the study of reaction mechanisms and as a building block in the synthesis of more complex molecules. Its structural features can influence reaction pathways and the properties of resulting compounds, providing insights into fundamental principles of organic chemistry.
Scope, Objectives, and Structure of the Research Compendium
This article aims to provide a focused and detailed examination of this compound. The primary objective is to consolidate and present the available scientific information regarding its synthesis, characterization, physicochemical properties, and applications in organic synthesis. The content is structured to guide the reader through a logical progression of topics, starting with its preparation and leading to its use as a synthetic intermediate. This compendium is intended to be a valuable resource for researchers and students in the field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93506-80-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
RDPQJNWJMMXTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 4,6 Dimethyl Acetanilide
Established Synthetic Routes and Reaction Optimizations
The primary and most well-established method for synthesizing 2-Chloro-N-(2,6-dimethylphenyl)acetamide involves the acylation of 2,6-dimethylaniline (B139824). chemicalbook.comumass.edu This approach has been refined over the years through the comparative analysis of different acylating agents and the optimization of reaction conditions to maximize yield and purity.
The direct amidation of 2,6-dimethylaniline is the most common pathway for the preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This involves the reaction of the primary amine group of 2,6-dimethylaniline with a suitable acylating agent that provides the chloroacetyl moiety. The choice of acylating agent and reaction conditions significantly impacts the efficiency and outcome of the synthesis.
The most frequently employed acylating agent for this transformation is chloroacetyl chloride. chemicalbook.comresearchgate.net This method is highly effective due to the high reactivity of acyl chlorides. umass.eduwikipedia.org The reaction is typically carried out by adding chloroacetyl chloride to a solution of 2,6-dimethylaniline in a suitable solvent. prepchem.com A base is often added to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction. umass.edugoogle.com
The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of the 2,6-dimethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. umass.edu This is followed by the elimination of a chloride ion, leading to the formation of the amide bond and the release of HCl. wikipedia.orgkhanacademy.org
Various solvents and bases can be used to optimize the reaction. For instance, syntheses have been reported using dichloromethane (B109758) with potassium carbonate, 1,2-dichloroethylene with aqueous sodium hydroxide (B78521), and acetic acid with sodium acetate (B1210297). umass.eduprepchem.comgoogle.com The selection of the solvent and base system can influence the reaction rate, yield, and the ease of product isolation. A high yield of 89.3% has been reported using potassium carbonate as the base in dichloromethane. google.com Another procedure using 1,2-dichloroethylene and sodium hydroxide achieved a 95% yield. prepchem.com
| Starting Material | Acylating Agent | Solvent | Base | Temperature | Yield | Reference |
| 2,6-Dimethylaniline | Chloroacetyl chloride | Dichloromethane | Potassium carbonate | Room Temperature | 89.3% | google.com |
| 2,6-Dimethylaniline | Chloroacetyl chloride | 1,2-Dichloroethylene | Sodium hydroxide | 20-35°C | 95% | prepchem.com |
| 2,6-Dimethylaniline | Chloroacetyl chloride | Acetic acid | Sodium acetate | Not specified | Not specified | umass.edu |
| 2,6-Dimethylaniline | Chloroacetyl chloride | Anhydrous benzene (B151609) | Not specified | Not specified | Not specified | chemicalbook.com |
This table presents a comparative analysis of different reaction conditions for the acyl chloride-mediated synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
An alternative to using highly reactive acyl chlorides is the direct use of chloroacetic acid in conjunction with a coupling reagent. These methods, often referred to as dehydro-condensation reactions, are advantageous as they typically proceed under milder conditions and avoid the generation of corrosive HCl gas. mdpi.comunits.it
Triazine-based coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have emerged as effective reagents for amide bond formation. mdpi.comresearchgate.net In this approach, CDMT activates the carboxylic acid (chloroacetic acid) to form a highly reactive triazinyl ester. This intermediate is then susceptible to nucleophilic attack by the amine (2,6-dimethylaniline). The reaction is typically facilitated by the presence of a tertiary amine, such as N-methylmorpholine (NMM), which acts as a base. mdpi.com
The key benefit of this methodology is its high efficiency and the mild conditions required. For example, the CDMT/NMM system has been shown to be a viable and more economical alternative to other dehydro-condensation agents. mdpi.com
An alternative synthetic strategy involves the reaction of an aniline (B41778) precursor, such as 2,6-dimethylphenyl isocyanate, with an appropriate chloro-reagent. chemicalbook.com One documented method involves reacting 2,6-dimethylphenyl isocyanate with chloroiodomethane (B1360106) in anhydrous ether at low temperatures (-78 °C), followed by the addition of methyllithium. chemicalbook.com This approach builds the chloroacetamide functionality onto the pre-formed aniline derivative. While less common than direct amidation, it provides an alternative pathway to the target molecule. chemicalbook.com
In the context of multi-step syntheses involving complex molecules that contain the 2-Chloro-N-(2,6-dimethylphenyl)acetamide framework, the strategic use of protecting groups can be essential. pressbooks.pub Protecting groups are temporary masks for reactive functional groups that prevent them from undergoing unwanted reactions while other parts of the molecule are being modified. pressbooks.puborganic-chemistry.org
For instance, if a synthetic route required a reaction on the aromatic ring of 2,6-dimethylaniline before the N-acylation step, the amine group would first need to be protected. The acetamide (B32628) group itself can function as a protecting group for an amine. organic-chemistry.org The chloroacetyl group is another example of a protecting group that can be selectively removed, for instance, by treatment with thiourea. nih.gov This allows for chemoselectivity in complex synthetic sequences, ensuring that reactions occur only at the desired sites. pressbooks.pub
Amidation of 2-Chloro-4,6-dimethylaniline (B1582407): Comparative Analysis of Acylating Agents
Emerging and Sustainable Synthesis Technologies
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of acetanilides. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. bohrium.com
One such emerging technology is the use of microwave irradiation to accelerate the reaction. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating methods. mdpi.com
Another sustainable approach involves conducting the reaction in aqueous media, such as a phosphate (B84403) buffer, under metal-free, neutral conditions. bohrium.com A reported method for N-chloroacetylation of anilines in a phosphate buffer was completed within 20 minutes and allowed for easy product isolation via simple filtration. This method represents an eco-friendly, scalable, and robust process for amide preparation. bohrium.com
Furthermore, the development of more sustainable dehydro-condensation agents is an active area of research. Triazine-based reagents like CDMT are considered more sustainable than many traditional coupling agents due to their higher stability, lower cost, and reduced hazard profile. mdpi.comunits.it Research continues to explore new catalysts and reaction media to improve the economic and environmental sustainability of amide synthesis. units.itresearchgate.net
Green Chemistry Principles in Acetanilide (B955) Synthesis: Solvent-Free and Catalyst-Free Methods
In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing waste and avoiding hazardous substances in the synthesis of acetanilides. A primary approach is the development of solvent-free and catalyst-free reaction conditions.
The acetylation of anilines, the core reaction for forming acetanilides, can be effectively conducted by directly reacting the parent aniline with an acetylating agent like acetic anhydride (B1165640) without any solvent. byjus.comuobasrah.edu.iq This method is not only environmentally benign but also highly efficient. For instance, an expeditious and green synthesis of various acetanilides has been described through the instantaneous reaction of anilines with acetic anhydride in the absence of any solvent, catalyst, or external heating. byjus.com The purification process is often straightforward, yielding products in good yields.
Another green approach involves replacing corrosive acetylating agents like acetyl chloride with less hazardous alternatives. One such method reports the use of a magnesium sulphate heptahydrate-glacial acetic acid system for a solvent-free, mild, and inexpensive route to synthesize acetanilide from aniline. ijtsrd.com This method avoids the use of toxic acetic anhydride and employs a readily available, benign catalyst. ijtsrd.com The reaction proceeds to completion in approximately 90 minutes at 118°C, affording the product in high yield. ijtsrd.com The absence of the catalyst results in significantly lower yields, highlighting its role in increasing the electrophilicity of the carbonyl group for nucleophilic attack. ijtsrd.com
These solvent-less and catalyst-free (or benign catalyst) methods represent a significant advancement in the sustainable synthesis of the acetanilide scaffold, which is applicable to the synthesis of 2-Chloro-4,6-dimethyl acetanilide.
Mechanochemical and Photochemical Synthesis Routes
Beyond traditional solution-phase chemistry, solid-state and light-induced methods are emerging as powerful tools for amide bond formation.
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and often highly efficient alternative for amide synthesis. nih.govacs.org This technique can be applied to the synthesis of a wide range of amides, including those from aromatic amines, by milling the reactants, sometimes with a coupling agent or a catalyst. researchgate.netnih.gov For example, the direct amidation of carboxylic acids and amines can be achieved through mechanochemical carbodiimide-mediated coupling, which provides high yields and allows for a simple aqueous work-up. nih.gov Other approaches involve the reaction of esters with amines under ball milling conditions, which has been used to generate large libraries of amides. mdpi.com Specifically, the acetylation of amines has been successfully demonstrated under mechanochemical conditions, highlighting the potential of this method for preparing compounds like this compound from its corresponding aniline precursor. researchgate.net
Photochemical Synthesis: Photochemical methods, particularly those employing visible-light photoredox catalysis, represent a modern strategy for constructing amide bonds under mild conditions. nih.govresearchgate.net This approach utilizes light to generate radical intermediates that can participate in amidation reactions. nih.gov A variety of amide compounds can be prepared from diverse starting materials, such as halides and arenes, providing a robust alternative to classical condensation reactions. nih.gov While direct photochemical synthesis of this compound is not widely documented, the general applicability of visible-light-mediated radical reactions for amide formation suggests its feasibility. nih.gov For instance, visible-light-promoted oxidative amidation of benzylamines has been reported, showcasing the potential of light-induced pathways in C-N bond formation. nih.gov
Microfluidic and Continuous Flow Chemistry Applications for Enhanced Efficiency and Scalability
Microfluidic and continuous flow chemistry offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater potential for scalability and automation. These technologies are increasingly being applied to N-acetylation reactions.
A notable development is a continuous-flow acetylation process that uses acetonitrile (B52724) as both the acetylating agent and the solvent, with alumina (B75360) serving as a reusable solid catalyst. This method avoids hazardous reagents like acetic anhydride and acetyl chloride. The reaction has been tested on a variety of aromatic and aliphatic amines, demonstrating good conversion rates and yields. For halogen-substituted anilines, which are structurally related to the precursor of this compound, excellent yields have been achieved.
Below is a data table summarizing the results for the continuous-flow acetylation of various substituted anilines, illustrating the method's broad applicability.
| Substrate (Aniline Derivative) | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) | Citation |
| Aniline | 200 | 50 | 27 | 93 | nih.gov |
| 4-Bromoaniline | 200 | 50 | 27 | 99 | nih.gov |
| 4-Chloroaniline | 200 | 50 | 27 | 99 | nih.gov |
| 4-Iodoaniline | 200 | 50 | 27 | 99 | nih.gov |
| 4-Methoxyaniline | 200 | 50 | 27 | 51 | nih.gov |
| 4-Aminophenol (Paracetamol) | 200 | 50 | 27 | >99 | nih.gov |
This flow chemistry approach not only provides a safer and greener route for N-acetylation but also demonstrates high efficiency and the potential for industrial-scale production of acetanilides.
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing synthetic protocols and developing new methodologies. For the synthesis of this compound, this involves studying the kinetics of the amidation process and identifying key reaction intermediates.
Kinetic Studies of Amidation Processes
Kinetic studies of the N-acetylation of anilines reveal how reaction rates are influenced by factors such as substituents, solvents, and catalysts. The reaction between an aniline and an acetylating agent like acetic anhydride or acetyl chloride proceeds via nucleophilic acyl substitution.
The reactivity of the aniline is highly dependent on the electronic nature of its substituents. Computational studies have shown that the partial atomic charge on the amine nitrogen is a key predictor of whether an aniline will undergo N-acetylation. Electron-withdrawing groups on the aniline ring, particularly at the ortho position, can decrease the nucleophilicity of the amino group and slow down or inhibit the acetylation reaction.
The choice of solvent and catalyst also plays a critical role. Studies on the N-acetylation of substituted anilines with acetyl chloride have been conducted using various phase-transfer catalysts (PTCs) and solvents. The use of a PTC like tetrabutylammonium (B224687) bromide (TBAB) in a solvent such as dimethylformamide (DMF) can significantly accelerate the reaction compared to uncatalyzed or different solvent systems.
The table below presents comparative data on the N-acetylation of aniline under various conditions, highlighting the impact of the catalyst and solvent on reaction time.
| Solvent | Catalyst | Base | Time (min) | Yield (%) | Citation |
| DMF | None | Et3N | 60 | Moderate | researchgate.net |
| DMF | TBAB | K2CO3 | 15 | 95 | researchgate.net |
| Acetonitrile | TBAB | K2CO3 | 20 | 94 | researchgate.net |
| Chloroform (B151607) | TBAB | K2CO3 | 30 | 90 | researchgate.net |
These studies demonstrate that kinetic performance can be greatly enhanced by selecting appropriate catalytic systems and reaction media, providing a basis for designing efficient syntheses of specifically substituted acetanilides.
Identification of Reaction Intermediates through Spectroscopic Techniques
The generally accepted mechanism for the N-acetylation of an aniline with acetic anhydride involves a nucleophilic addition-elimination pathway. The key transient species in this process is a tetrahedral intermediate.
The formation of this intermediate begins with the nucleophilic attack of the nitrogen atom of the aniline on one of the electrophilic carbonyl carbons of acetic anhydride. This step breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral oxyanion intermediate. This intermediate is unstable and rapidly collapses. The reformation of the carbonyl double bond is accompanied by the elimination of acetate as a leaving group. A final deprotonation step, often assisted by a weak base or another aniline molecule, yields the final stable amide product, acetanilide, and an acetic acid byproduct.
While the direct spectroscopic observation of this tetrahedral intermediate is challenging due to its high reactivity and short lifetime, its existence is strongly supported by extensive mechanistic and kinetic studies of acyl transfer reactions. The structure of related, more stable amide products and precursors, such as 4-bromo-2-chloroacetanilide, are routinely characterized using spectroscopic techniques like Infrared (IR) spectroscopy, which confirms the presence of characteristic N-H and C=O stretching frequencies of the amide group.
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 Chloro 4,6 Dimethyl Acetanilide
Aromatic Ring Functionalization and Substitution Chemistry
The aromatic ring of 2-Chloro-4,6-dimethyl acetanilide (B955) possesses several substituents that influence its reactivity towards functionalization. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. The two methyl groups (-CH₃) are weakly activating and also ortho-, para-directing. Conversely, the chlorine atom (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of its lone pairs. The interplay of these electronic and steric effects would govern the outcome of any substitution reactions.
Detailed kinetic studies and precise regioselectivity data for electrophilic aromatic substitution (EAS) reactions of 2-Chloro-4,6-dimethyl acetanilide are not documented in the scientific literature. ijarsct.co.inyoutube.commasterorganicchemistry.com Generally, for acetanilides, the acetamido group is a key determinant of reactivity and orientation in EAS reactions. ijarsct.co.in
The positions on the aromatic ring available for substitution are C3 and C5. The directing effects of the substituents are as follows:
Acetamido group (-NHCOCH₃) at C1: Directs ortho (C2, C6 - both blocked) and para (C4 - blocked).
Chloro group (-Cl) at C2: Directs ortho (C3) and para (C5).
Methyl group (-CH₃) at C4: Directs ortho (C3, C5) and para (C2 - blocked).
Methyl group (-CH₃) at C6: Directs ortho (C5) and para (C3).
Considering the combined directing effects, incoming electrophiles would be directed to the C3 and C5 positions. Steric hindrance from the adjacent substituents would play a significant role in determining the final product distribution.
Specific studies on the halogenation of this compound are not available. In related compounds, such as 2,4-dichloroacetanilide, bromination in glacial acetic acid leads to substitution at the C6 position. researchgate.net For this compound, one might predict that halogenation would occur at the less sterically hindered position of the two activated sites (C3 and C5).
There is no specific information regarding the nitration or sulfonation of this compound. Research on the mixed acid nitration of 2-chloro-6-methylacetanilide showed that the nitro group is predominantly introduced at the 3-position. researchgate.net This suggests that in this compound, nitration might favor the C3 or C5 position, with the exact outcome influenced by the specific reaction conditions and steric factors. Sulfonation is a reversible reaction and is also sensitive to steric hindrance. youtube.com
No published research could be found describing the use of Directed Ortho Metalation (DoM) strategies for the derivatization of this compound. DoM typically relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The acetamido group is a potent directing group for DoM. However, in this molecule, both ortho positions (C2 and C6) are already substituted.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics
Amide Group Transformations and Hydrolysis Chemistry
The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-chloro-4,6-dimethylaniline (B1582407) and acetic acid.
Specific kinetic data for the acid- or base-catalyzed hydrolysis of this compound are not available in the literature. rsc.orgresearchgate.netnih.gov Studies on other chloroacetamides indicate that base-catalyzed hydrolysis can proceed through an SN2 reaction, substituting the chloride with a hydroxide (B78521), or through amide cleavage. researchgate.netacs.org Acid-catalyzed hydrolysis can lead to cleavage of both the amide and, if present, ether groups. researchgate.netacs.org The reactivity and reaction mechanism are highly dependent on the substituents on the aromatic ring and the N-alkyl group. researchgate.netnih.gov For instance, the rate of hydrolysis of 3',4'-dichloroacetanilide is reported to be about 70% that of acetanilide, indicating that chloro substituents influence the reaction rate. researchgate.net
Without experimental data, any proposed mechanism or kinetic parameters for this compound would be purely speculative.
Reduction of the Amide Carbonyl to Amine Functionality
The amide carbonyl group in this compound can be reduced to an amine functionality, yielding the corresponding N-ethyl derivative. This transformation is typically achieved using powerful reducing agents that are capable of reducing the C=O bond of the amide without affecting the aryl chloride or the aromatic ring.
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom to form the amine.
A typical reaction scheme is as follows:
Reactant: this compound
Reagent: Lithium aluminum hydride (LiAlH₄)
Solvent: Anhydrous diethyl ether or THF
Product: N-(2-chloro-4,6-dimethylphenyl)ethanamine
| Reactant | Reagent | Product |
| This compound | Lithium aluminum hydride | N-(2-chloro-4,6-dimethylphenyl)ethanamine |
Transamidation Reactions with Different Amines
Transamidation of this compound involves the replacement of the acetyl group's amino component with a different amine. This reaction is generally challenging due to the stability of the amide bond and often requires harsh reaction conditions or catalytic activation.
One approach involves the initial conversion of the acetanilide to a more reactive intermediate, followed by reaction with the desired amine. Alternatively, direct displacement can be attempted, though it is less common for simple amides. The feasibility and efficiency of transamidation depend significantly on the nucleophilicity of the incoming amine and the reaction conditions employed.
| Starting Material | Reagent | Product |
| This compound | Amine (R-NH₂) | N-(2-chloro-4,6-dimethylphenyl)-R-amide |
Reactivity of the Aryl Chloride Moiety
The chlorine atom attached to the aromatic ring is a key site for various chemical transformations, enabling the introduction of a wide range of functional groups.
Nucleophilic aromatic substitution (SNA_r_) on this compound is generally difficult due to the electron-rich nature of the benzene (B151609) ring, which is further enhanced by the electron-donating methyl and acetamido groups. Such reactions typically require strong nucleophiles and often harsh conditions, such as high temperatures and pressures. youtube.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the chlorine atom would significantly facilitate this reaction, but in this case, the electron-donating groups deactivate the ring towards nucleophilic attack. libretexts.org
However, under specific conditions, reactions with strong nucleophiles like alkoxides or amides can proceed. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures could potentially yield 2-methoxy-4,6-dimethyl acetanilide.
| Nucleophile | Product |
| Sodium methoxide (NaOCH₃) | 2-Methoxy-4,6-dimethyl acetanilide |
| Sodium amide (NaNH₂) | 2-Amino-4,6-dimethyl acetanilide |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl chloride of this compound can serve as a substrate for these transformations. libretexts.orgrsc.org
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgnih.gov This would result in the synthesis of 2-(alkynyl)-4,6-dimethyl acetanilides. wikipedia.org
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This provides a versatile route to N-aryl amines.
C-H Functionalization: While the aryl chloride itself is a handle for cross-coupling, palladium-catalyzed C-H activation and functionalization of the aromatic ring at other positions is also a possibility, though it would require specific directing groups and reaction conditions to achieve regioselectivity. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-(Alkynyl)-4,6-dimethyl acetanilide |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, Strong Base | N-(2-amino-4,6-dimethylphenyl)acetamide derivative |
The aryl chloride can be converted into more reactive organometallic species, such as Grignard or organolithium reagents. libretexts.orgmasterorganicchemistry.com This transformation typically involves reacting the aryl chloride with magnesium metal (for Grignard reagents) or an organolithium reagent (via lithium-halogen exchange). libretexts.orgmasterorganicchemistry.comyoutube.com
Once formed, these organometallic intermediates are potent nucleophiles and can react with a wide array of electrophiles. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after an acidic workup. youtube.com
| Organometallic Reagent | Electrophile | Final Product (after workup) |
| 2-Acylamino-3,5-dimethylphenylmagnesium chloride | Aldehyde (R'CHO) | 1-(2-Acylamino-3,5-dimethylphenyl)-1-R'-methanol |
| 2-Acylamino-3,5-dimethylphenyllithium | Ketone (R'COR'') | 1-(2-Acylamino-3,5-dimethylphenyl)-1-R',1-R''-ethanol |
Photochemical and Electrochemical Transformations
The study of photochemical and electrochemical reactions of this compound is a more specialized area.
Photochemical Reactions: Under UV irradiation, the C-Cl bond could potentially undergo homolytic cleavage to generate an aryl radical. This radical could then participate in various reactions, such as hydrogen abstraction from the solvent or rearrangement. The presence of the acetamido group might also influence the photochemical behavior, potentially leading to photo-Fries rearrangement type products under certain conditions.
Electrochemical Transformations: The electrochemical behavior would involve the reduction or oxidation of the molecule at an electrode surface. Reduction would likely target the C-Cl bond, leading to its cleavage and the formation of 4,6-dimethyl acetanilide. Oxidation would likely occur on the electron-rich aromatic ring, forming radical cations that could then undergo further reactions like dimerization or reaction with nucleophiles present in the electrolyte solution.
| Transformation Type | Potential Outcome |
| Photochemical | Aryl radical formation, potential for rearrangement |
| Electrochemical (Reduction) | Cleavage of the C-Cl bond to form 4,6-dimethyl acetanilide |
| Electrochemical (Oxidation) | Formation of radical cations, leading to dimerization or other follow-up reactions |
Advanced Organic Synthesis and Applications of 2 Chloro 4,6 Dimethyl Acetanilide As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The chemical structure of 2-chloro-4,6-dimethyl acetanilide (B955) makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The presence of the chloroacetyl group, the aromatic ring, and the methyl substituents allows for various cyclization strategies and further functionalization.
Oxindole (B195798) scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents. strath.ac.uk While various methods exist for oxindole synthesis, the use of substituted anilides as precursors is a common strategy. strath.ac.ukrsc.org For instance, the iridium(III)-catalyzed intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid provides a pathway to N-protected oxindoles. rsc.org The N-protecting groups, such as the acetyl group in an acetanilide, can be subsequently removed to yield the final oxindole. rsc.org
Another approach involves the reductive cyclization of nitrophenylacetic acid derivatives. google.com For example, 6-chloro-oxindole can be prepared from 2,5-dichloronitrobenzene, which is first converted to a malonate derivative and then to the corresponding arylacetic acid. google.com This acid is then reduced and cyclized to form the oxindole. google.com Although direct synthesis of oxindoles from 2-chloro-4,6-dimethyl acetanilide is not explicitly detailed in the provided results, the general principles of using substituted anilides in oxindole synthesis are well-established. strath.ac.ukrsc.orgsjp.ac.lk
This compound is a key precursor in the synthesis of quinoline (B57606) derivatives, often through the Vilsmeier-Haack reaction. nih.govchemijournal.comchemijournal.com This reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), facilitates the formylation and subsequent cyclization of acetanilides to yield 2-chloro-3-formylquinolines. chemijournal.comchemijournal.comallresearchjournal.com The resulting quinoline can then be further modified. For example, the formyl group can be transformed into other functional groups, and the chloro group can be subjected to nucleophilic substitution reactions. chemijournal.comchemijournal.com
The following table summarizes the synthesis of a quinoline derivative from a substituted acetanilide using the Vilsmeier-Haack reaction:
| Starting Material | Reagents | Product | Reaction Conditions | Yield | Reference |
| o-methyl acetanilide | POCl₃, DMF | 2-chloro-3-formyl-8-methyl quinoline | Reflux for 6-8 hours at 80-90°C | Good | chemijournal.com |
Indole (B1671886) synthesis often involves methods like the Fischer indole synthesis, which utilizes phenylhydrazines and carbonyl compounds. nih.gov While a direct application of this compound in Fischer indole synthesis is not immediately apparent from the search results, other methods for indole synthesis start from substituted nitrobenzenes. For example, 2-methylnitrobenzenes can be condensed with formamide (B127407) acetals and then reduced to form indoles. orgsyn.org
Nitrogen-containing macrocycles are a class of compounds with significant interest due to their ability to act as receptors for ions and small molecules. mdpi.comnih.gov The synthesis of these macrocycles often involves the condensation of diamines with dicarbonyl compounds or the cyclization of linear precursors. mdpi.com One common method is the reduction of polyimine macrocycles, which are formed from the reaction of diamines and dialdehydes. mdpi.com
While the direct use of this compound in the synthesis of nitrogen-containing macrocycles is not explicitly detailed in the provided search results, its derivatives could potentially serve as building blocks. For example, a diamine derivative of the 2,4-dimethylaniline (B123086) core could be used in condensation reactions to form macrocyclic structures. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com
Role in Multi-Step Synthesis of Complex Organic Architectures
The utility of this compound extends beyond the synthesis of simple heterocycles. It serves as a valuable intermediate in the construction of more complex organic molecules, including analogs of natural products and specialty chemicals.
The structural motifs derived from this compound can be found in or incorporated into analogs of natural products. While specific examples detailing the direct use of this compound in the total synthesis of a natural product analog were not found in the search results, the heterocyclic systems it can generate, such as quinolines and indoles, are core components of many alkaloids and other biologically active natural products. nih.gov
For instance, the quinoline framework is a key feature of many natural alkaloids with a wide range of biological activities. chemijournal.com The synthetic routes to quinolines starting from acetanilides, as described in section 4.1.2, provide a pathway to generate analogs of these natural products. By modifying the substituents on the acetanilide starting material, a diverse library of quinoline-based natural product analogs can be accessed.
This compound and its derivatives are important intermediates in the synthesis of various specialty chemicals. For example, azo dyes, which are a significant class of industrial colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. While the search results mention the synthesis of an azo dye from 2-chloro-4,6-dinitroaniline, a derivative of the parent compound, it highlights the potential of this chemical family in dye synthesis.
The reactivity of the chloroacetyl group in this compound also makes it a useful precursor for other functional materials. This group can readily undergo nucleophilic substitution reactions, allowing for the attachment of this molecular fragment to other molecules or polymer backbones. This could be leveraged in the development of new polymers or materials with specific properties.
Development of Structure-Reactivity Relationships in Novel Derivatives (Non-Biological Activity Focus)
The synthetic utility of this compound and its derivatives is fundamentally linked to the inherent reactivity of its core structure. The molecule possesses several key features that dictate its chemical behavior: the electrophilic carbon of the chloroacetyl group, the amide linkage, and the substituted aromatic ring. Understanding the interplay of these features is crucial for designing novel synthetic pathways and materials. Research in this area focuses on how modifications to the molecular structure influence reactivity, particularly in non-biological contexts such as the formation of complex heterocyclic systems and functionalized organic molecules.
The chemical reactivity of N-aryl 2-chloroacetamides, including this compound, is largely dominated by the chloroacetyl moiety. researchgate.net The chlorine atom serves as an effective leaving group, rendering the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. researchgate.net This reactivity allows for the facile replacement of the chlorine by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net
The structural arrangement of 2-chloro-N-(2,6-dimethylphenyl)acetamide has been elucidated by X-ray crystallography, providing insight into how its three-dimensional shape influences its reactivity. nih.gov The molecule's conformation, including the orientation of the N-H bond relative to the ortho-methyl groups and the intermolecular hydrogen bonding, can affect the accessibility of its reactive sites. nih.govresearchgate.net The bond parameters are generally similar to other related acetanilides. nih.gov In the solid state, molecules are linked into infinite chains via N—H···O hydrogen bonds, a structural feature that can influence reaction kinetics in solid-phase synthesis. nih.gov
| Crystal Parameter | Value |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 |
| Crystal System | Monoclinic |
| a | 13.766 (3) Å |
| b | 8.911 (2) Å |
| c | 8.538 (2) Å |
| β | 99.00 (1)° |
| Volume | 1034.4 (4) ų |
| Z | 4 |
| Table 1: Crystallographic Data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Data sourced from crystallographic studies, which provide the foundational structural information for understanding reactivity. nih.gov |
Detailed Research Findings
Research has demonstrated the versatility of chloroacetanilide derivatives in synthesis. The primary mode of reaction is nucleophilic substitution, which can be followed by intramolecular cyclization to create diverse heterocyclic structures. researchgate.net
Nucleophilic Substitution Reactions: The electrophilic nature of the α-carbon in the chloroacetyl group is the key to the synthetic utility of these compounds. cymitquimica.com For instance, 2-(pyridin-3-yloxy)acetamides can be synthesized through the alkylation of the hydroxyl group of corresponding 2-arylpyridin-3-ols with N-substituted chloroacetamides. researchgate.net Similarly, reacting chloroacetamide derivatives with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate yields 2-(4-formylphenoxy)-N-substituted-phenylacetamides. researchgate.net These reactions showcase a clear structure-reactivity relationship where the chloroacetyl group acts as a reliable electrophilic partner for various nucleophiles.
| Nucleophile Type | Example Reagent | Resulting Derivative | Reaction Conditions |
| Oxygen | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | Alkylation |
| Oxygen | 4-Hydroxybenzaldehyde | 2-(4-Formylphenoxy)-N-substituted-phenylacetamides | Potassium Carbonate, Potassium Iodide |
| Nitrogen | Indole derivatives | N-Indolyl acetamides | DMF, Sodium Hydride |
| Nitrogen/Sulfur | Thioglycolic acid (with an imine intermediate) | Thiazolidin-4-one derivatives | Intramolecular Cyclization |
| Table 2: Reactivity of the Chloroacetyl Group with Various Nucleophiles. This table summarizes key synthetic transformations, highlighting the role of the chlorine atom as a leaving group in forming new C-O, C-N, and C-S bonds. researchgate.netrroij.com |
Cyclization Reactions: The reactivity of the acetanilide scaffold can be extended to complex cyclization reactions. The Vilsmeier-Haack reaction, for example, utilizes acetanilides to synthesize 2-chloroquinoline-3-carbaldehydes. rroij.com In this reaction, the acetanilide is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which act as the Vilsmeier reagent. The reaction proceeds through the formation of an electrophilic species that attacks the aromatic ring, leading to cyclization and the formation of the quinoline core. Studies optimizing this reaction have shown that the molar ratio of the reactants significantly impacts the yield of the final product, demonstrating a clear relationship between reaction conditions and synthetic outcome. rroij.com The optimal yield for the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) from acetanilide was achieved with a molar ratio of 1:3:12 for acetanilide:DMF:POCl₃. rroij.com
| Reactant | Molar Ratio | Product Yield (%) |
| Acetanilide | 1 | |
| DMF | 3 | |
| POCl₃ | 3 | Low |
| POCl₃ | 6 | Moderate |
| POCl₃ | 9 | Good |
| POCl₃ | 12 | 85-90% (Optimal) |
| POCl₃ | 15 | Decreased |
| POCl₃ | 18 | Decreased |
| Table 3: Effect of Reagent Molar Ratios on the Yield of 2-Chloroquinoline-3-carbaldehyde in the Vilsmeier-Haack Reaction. This data illustrates the structure-reactivity relationship as a function of reaction conditions, showing a clear optimum for the amount of the Vilsmeier reagent. rroij.com |
The steric hindrance provided by the 2,6-dimethylphenyl group also plays a critical role in directing the reactivity of these derivatives, potentially influencing the regioselectivity of reactions and the stability of the resulting products. cymitquimica.com The combination of the reactive chloroacetyl handle and the tunable, sterically defined aromatic ring makes this compound a valuable and predictable building block in advanced organic synthesis.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring in 2 Chloro 4,6 Dimethyl Acetanilide Research
Spectroscopic Methodologies for Structural Characterization
Spectroscopy is fundamental to the structural elucidation of 2-Chloro-4,6-dimethyl acetanilide (B955), providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) in Mechanistic and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact structure of 2-Chloro-4,6-dimethyl acetanilide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the connectivity and chemical environment of each atom in the molecule.
¹H NMR provides information on the number and types of protons. For a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons. The aromatic protons on the dimethylphenyl ring typically appear in the range of 7.0-7.2 ppm, the amide proton (N-H) shows a broad signal, and the methyl groups (CH₃) attached to the ring resonate as a sharp singlet around 2.2 ppm. chemicalbook.com The methylene (B1212753) protons (CH₂) of the chloroacetyl group are observed further downfield, around 4.2 ppm, due to the deshielding effect of the adjacent chlorine and carbonyl groups. chemicalbook.com
¹³C NMR complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. A typical ¹³C NMR spectrum of a related acetanilide shows seven distinct peaks, corresponding to the different carbon environments in the molecule. chegg.com The carbonyl carbon (C=O) is characteristically found at a low field (high ppm value), while the aromatic carbons display signals in the 125-140 ppm range. The methyl carbons are highly shielded and appear at a high field (low ppm value), typically around 18 ppm. The methylene carbon of the chloroacetyl group is also readily identified. chegg.com
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. These advanced methods are crucial for unambiguously assigning all signals and verifying the structure, especially in complex reaction mixtures or when differentiating between isomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Chloro-N-(2,6-dimethylphenyl)acetamide Data is for a structurally similar compound and serves as a representative example.
| Assignment | ¹H NMR Shift (ppm) in CDCl₃ | ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.08 - 7.15 (multiplet) chemicalbook.com | ~128-135 chegg.com |
| Amide NH | ~7.8 (broad singlet) chemicalbook.com | N/A |
| Methylene CH₂Cl | 4.20 (singlet) chemicalbook.com | ~43 |
| Methyl CH₃ | 2.21 (singlet) chemicalbook.com | ~18 chegg.com |
| Carbonyl C=O | N/A | ~164 |
| Aromatic C-N | N/A | ~132 |
| Aromatic C-CH₃ | N/A | ~135 |
Mass Spectrometry (MS, GC-MS, LC-MS) for Reaction Product Identification and Purity Assessment
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
In a typical electron ionization (EI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (197.66 g/mol ). cookechem.comchemicalbook.com Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed for any chlorine-containing fragment. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in an (M+2)⁺ peak that has about one-third the intensity of the molecular ion peak, a definitive signature for a monochlorinated compound. miamioh.edu
The fragmentation pattern provides further structural information. Common fragmentation pathways for related chloroacetanilides include the loss of the chloroacetyl group or cleavage of the amide bond, leading to characteristic fragment ions that help confirm the structure. For example, in the mass spectrum of 2-chloro-N-(2,6-dimethylphenyl)acetamide, prominent peaks are observed at m/z 148, which corresponds to the loss of the chloromethyl group, and at m/z 120, resulting from further fragmentation. chemicalbook.com The molecular ion peak is seen at m/z 197 with its corresponding M+2 peak at m/z 199. chemicalbook.com
When coupled with chromatographic techniques (GC-MS and LC-MS), mass spectrometry becomes an even more powerful tool for analyzing complex mixtures, identifying reaction byproducts, and assessing the purity of the target compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Monitoring
Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum provides clear evidence for the key structural features of the molecule. Key absorption bands for a related compound, alpha-chloro-2,6-dimethyl acetanilide, include a strong N-H stretching vibration around 3210 cm⁻¹, a sharp and intense C=O (amide I) stretching band near 1660-1680 cm⁻¹, and C-N stretching (amide II) around 1540 cm⁻¹. chegg.com Aromatic C-H and C=C stretching vibrations are also visible in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretch is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. chegg.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound contains a chromophore that absorbs UV light. The UV spectrum, typically recorded in a solvent like acetonitrile (B52724) or methanol, shows characteristic absorption maxima. For similar benzanilide (B160483) structures, absorption bands can be observed around 246 nm and 280-330 nm, which are attributed to π→π* transitions within the phenyl and benzoyl moieties. researchgate.net While less specific for detailed structural elucidation than NMR or MS, UV-Vis spectroscopy is highly useful for quantitative analysis and for monitoring reaction kinetics where a change in conjugation or the concentration of a chromophore occurs.
Table 2: Key Spectroscopic Data for Characterization of Chloro-dimethyl-acetanilide Structures
| Technique | Feature | Typical Value / Observation | Reference |
|---|---|---|---|
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 197 | chemicalbook.comchemicalbook.com |
| Isotope Peak (M+2)⁺ | m/z 199 (approx. 1/3 intensity of M⁺) | chemicalbook.commiamioh.edu | |
| Major Fragment | m/z 148 | chemicalbook.com | |
| IR (KBr Pellet) | N-H Stretch | ~3210 cm⁻¹ | chegg.com |
| C=O Stretch (Amide I) | ~1670 cm⁻¹ | chegg.com | |
| C-Cl Stretch | 600-800 cm⁻¹ | chegg.com | |
| UV-Vis (in CH₃CN) | π→π* Transition | ~246 nm | researchgate.net |
Chromatographic Techniques for Purity Assessment and Reaction Progress
Chromatography is essential for separating this compound from starting materials, solvents, and byproducts. This separation is critical for assessing the purity of the final product and for monitoring the progress of a chemical reaction over time.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. cookechem.com A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com For related chloroacetanilide herbicides, mobile phases often consist of mixtures of acetonitrile and water, sometimes with additives like formic or acetic acid to improve peak shape. sielc.comresearchgate.net The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the analyte absorbs strongly. The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. Assays often require a purity of at least 97.5% or higher by HPLC. fishersci.com
Gas Chromatography (GC) is also suitable for the analysis of this compound, given its thermal stability and volatility. In GC, the sample is vaporized and passed through a column with a specific stationary phase. The separation is based on the compound's boiling point and its interaction with the phase. GC is particularly useful for its high resolution and sensitivity, especially when using detectors like a flame ionization detector (FID) or an electron-capture detector (ECD), the latter being highly sensitive to halogenated compounds. chemicalbook.comsigmaaldrich.com GC can be used to determine enantiomeric purity if a chiral stationary phase is employed. chemicalbook.com Specifications for the compound often include a GC assay to confirm purity, with typical requirements of ≥98.5%. thermofisher.com
Coupling Techniques: GC-MS and LC-MS
The coupling of chromatography with mass spectrometry provides the highest level of analytical certainty by combining the separation power of chromatography with the definitive identification capabilities of MS.
GC-MS links a gas chromatograph to a mass spectrometer. As individual components, such as this compound and any impurities, elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for the positive identification of each separated peak based on its unique mass spectrum and fragmentation pattern. This technique is invaluable for identifying unknown byproducts in a synthesis reaction.
LC-MS couples an HPLC system to a mass spectrometer, often using interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.czazerbaijanmedicaljournal.net This is particularly powerful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for the quantification of trace-level impurities. researchgate.net For instance, an LC-MS/MS method was developed to detect and quantify 2-Chloro-N-(2,6-dimethylphenyl) acetamide (B32628) as an impurity in a pharmaceutical product, demonstrating the technique's ability to achieve low limits of detection and quantification. pnrjournal.com The method used an X-Select C18 column with a gradient mobile phase of 0.1% ammonia (B1221849) and methanol, with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity. pnrjournal.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Research on the isomeric compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, offers significant insights into the solid-state structure. nih.gov The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. nih.gov These studies reveal that the molecule crystallizes in the monoclinic system.
The analysis of the crystal structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide shows that the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov This hydrogen bonding is a key feature that stabilizes the crystal lattice. The structure is closely related to other acetanilides, such as the unsubstituted N-(2,6-dimethylphenyl)acetamide and its tri-chloro and tri-methyl substituted analogues. nih.gov The bond parameters are generally similar across these related structures. nih.gov The 2,6-dimethyl substitution on the phenyl ring creates significant steric hindrance, which influences the molecule's conformation and crystal packing.
Single crystals suitable for X-ray diffraction are typically grown from a slow evaporation of a solvent, such as ethanol. nih.gov The purity of the compound is often verified by its melting point and other spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy prior to crystallographic analysis. nih.gov
Crystallographic Data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.766 Å |
| b | 8.911 Å |
| c | 8.538 Å |
| β | 99.00° |
| Hydrogen Bonding | N—H⋯O interactions forming infinite chains |
| Data sourced from Benchchem (2024) |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. This method provides experimental evidence for the compound's empirical formula, which can then be compared to the theoretical values calculated from its proposed molecular formula. This comparison is crucial for confirming the stoichiometry and purity of a newly synthesized compound.
For a compound like this compound (C₁₀H₁₂ClNO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. The molecular weight of this compound is 197.66 g/mol . cookechem.com Experimental values obtained from an elemental analyzer for a pure sample should align closely with these theoretical percentages, typically within a ±0.4% margin of error.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 60.78 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.12 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.94 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.09 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.09 |
| Total | 197.66 | 100.00 |
Computational and Theoretical Investigations of 2 Chloro 4,6 Dimethyl Acetanilide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemical research, offering a window into molecular behavior without the need for empirical data. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule. DFT, in particular, has become a standard method as it provides a good balance between computational cost and accuracy for organic molecules. nih.gov These calculations can optimize the molecule's geometry, predict its vibrational frequencies, and determine its electronic properties.
For instance, in a study on the related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations were performed using the CAM-B3LYP functional and a 6-311G(d,p) basis set to optimize the molecular structure. nih.gov The results showed good agreement with experimental X-ray diffraction data, demonstrating the reliability of this theoretical approach. nih.gov Such calculations form the basis for all further computational analysis.
The electronic structure of a molecule is key to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net
In the computational analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the electron density of the HOMO was found to be concentrated on the phenyl ring, the sulfur atom, and the amide group, while the LUMO was distributed differently. iucr.org The analysis of these frontier orbitals revealed that the primary electronic absorption peak was due to a π–π* transition. iucr.org This type of analysis for 2-Chloro-4,6-dimethyl acetanilide (B955) would reveal its sites susceptible to electrophilic and nucleophilic attack and predict its electronic absorption properties.
Table 1: Illustrative Frontier Molecular Orbital Data for an Acetanilide Derivative (Note: Data is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and serves as an example of typical computational results.)
| Parameter | Value (eV) |
| HOMO Energy | -6.83 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 5.85 |
This data illustrates the kind of information derived from HOMO-LUMO analysis.
Most organic molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds to find the most stable (lowest energy) conformations and the energy barriers between them.
For acetanilides, a key conformational feature is the orientation of the amide group relative to the phenyl ring and its substituents. The planarity of the amide group and its ability to form intermolecular hydrogen bonds, such as N—H···O interactions, are crucial in determining the packing of molecules in the solid state. nih.govresearchgate.net In the crystal structure of the related compound 2-Chloro-N-(3,5-dimethylphenyl)acetamide, the C=O bond was found to be in an anti conformation relative to the N—H bond. researchgate.net Computational modeling for 2-Chloro-4,6-dimethyl acetanilide would allow for the exploration of its full conformational space in the gas phase or in solution, identifying the most stable conformers and the rotational energy barriers that govern its dynamic behavior.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can predict the harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra.
While the IR and NMR spectra for 2-Chloro-N-(2,6-dimethylphenyl)acetamide have been experimentally recorded, computational predictions would allow for a detailed assignment of each signal to a specific atom or vibrational mode. nih.govresearchgate.net For example, DFT calculations have been successfully used to assign the fundamental vibrational modes for other acetanilide derivatives, showing good correlation between computed and experimental frequencies. nih.gov This predictive power is invaluable for confirming molecular structures and interpreting complex experimental spectra.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for investigating the detailed step-by-step pathways of chemical reactions. It allows chemists to study transient species like transition states that are often impossible to observe experimentally. By mapping the potential energy surface of a reaction, researchers can understand how reactants are converted into products, what intermediates are formed, and what energy is required for the reaction to occur.
A transition state is the highest energy point along the lowest energy path of a reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding a reaction's kinetics. Computational methods can locate these saddle points on the potential energy surface and confirm them by frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).
The energy difference between the reactants and the transition state is the activation energy (Ea). This value is directly related to the reaction rate; a higher activation energy implies a slower reaction. For reactions involving this compound, such as its synthesis or degradation, computational modeling could be used to calculate the activation energies for proposed mechanisms, thereby determining the most likely reaction pathway.
Beyond a single transition state, computational chemistry can be used to map out entire reaction pathways, including all intermediates and transition states. By calculating the relative energies of all species along the reaction coordinate, a detailed energy profile can be constructed.
This profile provides a comprehensive understanding of the reaction's thermodynamics (the relative stability of reactants, intermediates, and products) and kinetics (the energy barriers between them). For example, in the synthesis of acetamides, which typically involves the reaction of an amine with an acyl chloride or anhydride (B1165640), computational modeling could compare different potential pathways to determine the most energetically favorable route. This information is vital for optimizing reaction conditions to improve yield and minimize byproducts.
Molecular Dynamics Simulations (Focus on Intermolecular Interactions and Solvent Effects, Non-Biological)
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. uiowa.edunumberanalytics.com For a molecule like this compound, MD simulations can provide atomic-level insights into its interactions with itself (in a condensed phase) and with various solvents, which is crucial for understanding its chemical reactivity and physical properties in different environments. numberanalytics.comeasychair.org
Intermolecular Interactions:
In a simulation, intermolecular forces dictate how molecules aggregate and arrange themselves. uiowa.edu MD simulations would be used to characterize the non-covalent interactions between molecules of this compound. Key interactions for analysis would include:
Hydrogen Bonding: The amide group (-NH-C=O) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds.
Dipole-Dipole Interactions: The chloro- and acetamido- groups create a molecular dipole, leading to electrostatic interactions that influence molecular orientation.
Analysis tools such as the Radial Distribution Function (RDF) would be employed to understand these interactions. The RDF, g(r), describes the probability of finding an atom at a certain distance from another atom. academie-sciences.fr Sharp peaks in an RDF plot at specific distances indicate strong, structured interactions like hydrogen bonds. academie-sciences.fr
Solvent Effects:
The behavior of a solute is heavily influenced by its solvent environment. easychair.org MD simulations can model how this compound behaves in various solvents, from polar protic (like water or methanol) to non-polar (like n-heptane or carbon tetrachloride). aip.org The key aspects to be investigated include:
Solvation Shell Structure: How solvent molecules arrange around the solute molecule. For instance, in water, the simulation would reveal how water molecules orient themselves to form hydrogen bonds with the amide group. tandfonline.com
Conformational Changes: The solvent can affect the rotational barriers around single bonds, potentially favoring certain molecular conformations. The preference for trans or gauche conformations can change depending on the solvent's polarity and hydrogen-bonding capacity. aip.org
Free Energy of Solvation: This thermodynamic quantity, which can be calculated from simulations, determines the solubility of the compound in a given solvent.
The following interactive table illustrates the type of data that would be generated from MD simulations to study solvent effects. The values are hypothetical and for illustrative purposes only.
| Solvent | Dielectric Constant | Predominant Interaction Type with Amide Group | Hypothetical Interaction Energy (kcal/mol) |
| Water | 78.4 | Hydrogen Bonding | -8.5 |
| Methanol | 32.7 | Hydrogen Bonding | -6.2 |
| Chloroform (B151607) | 4.8 | Dipole-Dipole | -3.1 |
| n-Heptane | 1.9 | Van der Waals (Dispersion) | -1.5 |
QSAR/QSPR Approaches for Structure-Reactivity Correlation (Non-Biological)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its activity or physicochemical properties, respectively. nih.govwikipedia.org These models are powerful predictive tools in chemistry and can be used to estimate the non-biological reactivity and properties of new or untested compounds like this compound. nih.govnih.gov
QSAR for Non-Biological Reactivity:
A QSAR model could be developed to predict the reactivity of this compound in specific non-biological chemical reactions, such as its susceptibility to hydrolysis or oxidation. The process involves several key steps:
Data Set Compilation: A set of structurally similar compounds with known experimental reactivity data would be compiled.
Descriptor Calculation: For each molecule in the set, a variety of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, partial charges), or 3D descriptors (e.g., molecular surface area). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed reactivity. fiveable.me The general form is: Reactivity = f(Descriptor 1, Descriptor 2, ...). wikipedia.org
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. youtube.com
QSPR for Physicochemical Properties:
Similarly, QSPR models can predict fundamental physicochemical properties. nih.gov For this compound, QSPR could be used to estimate properties such as boiling point, vapor pressure, or solubility in various solvents. mdpi.com The methodology is identical to QSAR, but the endpoint being modeled is a physical property rather than a biological or chemical activity. mdpi.com
An illustrative QSPR model for a property like the n-octanol-water partition coefficient (logP), a measure of lipophilicity, might take the following hypothetical form:
logP = c₀ + (c₁ × ALogP) + (c₂ × TPSA) + (c₃ × MR)
Where:
ALogP: A calculated logP value based on atomic contributions.
TPSA: Topological Polar Surface Area.
MR: Molar Refractivity.
c₀, c₁, c₂, c₃: Coefficients determined by the regression analysis.
The following interactive table shows a hypothetical set of descriptors that could be used in a QSAR/QSPR model for this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Reactivity/Property |
| Electronic | HOMO Energy | -9.2 eV | Relates to susceptibility to oxidation |
| Electronic | Partial charge on Carbonyl C | +0.55 | Relates to susceptibility to nucleophilic attack |
| Steric | Molecular Volume | 185 ų | Influences diffusion and interaction accessibility |
| Lipophilic | ALogP | 2.8 | Correlates with solubility in non-polar media |
These computational approaches provide a framework for predicting and rationalizing the chemical behavior of this compound, offering valuable guidance for future experimental studies.
Environmental Transformation and Abiotic/biotic Degradation Studies Non Toxicity Focused
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, or photolysis, is a key abiotic process that contributes to the transformation of chloroacetamide herbicides in aquatic and atmospheric environments upon exposure to sunlight. The primary mechanisms involved are direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by photosensitizing agents present in the environment, such as nitrate (B79036) and dissolved humic substances. These agents absorb light and produce reactive oxygen species, like the hydroxyl radical (•OH), which then degrade the herbicide. nih.gov
For related chloroacetamide herbicides like acetochlor (B104951), photolytic degradation has been observed to proceed through dechlorination, followed by hydroxylation and cyclization reactions. dtu.dk Under UV irradiation, which simulates a component of sunlight, the degradation of acetochlor in water is rapid, with half-lives on the order of minutes. dtu.dk However, under natural sunlight conditions, the degradation is significantly slower. For instance, the photolytic half-life of acetochlor in deionized water under natural sunlight has been reported to be around 151 days. dtu.dk The presence of organic matter in river and paddy water can slightly increase this half-life. dtu.dk
The degradation process yields a variety of photoproducts. For acetochlor, identified photoproducts from UV treatment include dechlorinated, hydroxylated, and cyclized derivatives. dtu.dk It is anticipated that 2-Chloro-4,6-dimethyl acetanilide (B955) would undergo similar photolytic transformation pathways, initiated by the cleavage of the C-Cl bond.
Table 1: Photolytic Half-lives of a Structurally Similar Chloroacetamide Herbicide (Acetochlor) in Different Water Types
| Water Type | UV Light Half-life (minutes) | Natural Sunlight Half-life (days) |
| De-ionized Water | 7.1 | 151 |
| River Water | 10.1 | 154 |
| Paddy Water | 11.5 | 169 |
| Data based on studies of acetochlor and presented as an indicator of potential behavior for 2-Chloro-4,6-dimethyl acetanilide. dtu.dk |
Hydrolytic Stability and Product Formation under Varied pH Conditions
Hydrolysis is another significant abiotic degradation pathway for chloroacetamide herbicides, influencing their persistence in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. Generally, chloroacetanilides are more stable at neutral pH, while their degradation is catalyzed under both acidic and basic conditions. rsc.org
In acidic environments, the hydrolysis of chloroacetanilides can involve the cleavage of both the amide and ether groups. rsc.org Under basic conditions, the primary reaction is often a nucleophilic substitution (SN2) reaction, where the chlorine atom is replaced by a hydroxyl group, forming a hydroxy-substituted derivative. nih.gov Amide cleavage can also occur under strongly basic conditions. nih.gov
For some chloroacetanilides, hydrolysis is a slow process and may only be environmentally relevant under specific conditions, such as in highly alkaline waters. acs.org The specific structure of the herbicide, particularly the substituents on the aromatic ring and the N-alkyl group, can significantly influence its hydrolytic stability and the products formed.
Microbial Biotransformation Pathways and Metabolite Identification (Focus on Chemical Transformation, Not Ecological Impact)
Microbial biotransformation is a primary driver of the degradation of chloroacetamide herbicides in soil and water. researchgate.netnih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. researchgate.netnih.gov The degradation can occur through cometabolism, where the microbe does not use the herbicide as a primary carbon source, or through direct metabolism. nih.gov
The main microbial degradation pathways for chloroacetanilides are initiated by either N/C-dealkylation or dechlorination. researchgate.netnih.gov In aerobic environments, N-dealkylation is a common initial step, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.netnih.gov Under anaerobic conditions, reductive dechlorination is often the initial reaction. researchgate.netnih.gov
Key enzymes involved in these transformations include amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. researchgate.netnih.gov These enzymatic reactions lead to the formation of various metabolites. For many chloroacetanilides, major metabolites include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are generally more mobile in the environment than the parent compound. nih.gov Other identified metabolites from the degradation of related compounds like butachlor (B1668075) include N-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline and 2,6-diethylaniline. researchgate.net
For this compound, it is plausible that microbial degradation would proceed through similar pathways, leading to the formation of corresponding aniline (B41778) derivatives and other transformation products.
Table 2: Common Microbial Degradation Pathways and Metabolites of Chloroacetamide Herbicides
| Degradation Pathway | Initial Reaction | Key Enzymes | Major Metabolites |
| Aerobic | N/C-Dealkylation, Hydroxylation | Amidase, Hydrolase, Cytochrome P450 | Ethanesulfonic acid (ESA) derivatives, Oxanilic acid (OA) derivatives |
| Anaerobic | Dechlorination | Reductase, Ferredoxin | Aniline derivatives |
| This table represents generalized pathways for the chloroacetamide class of herbicides. researchgate.netnih.gov |
Adsorption and Desorption Dynamics in Environmental Compartments (Focus on Chemical Partitioning and Mobility)
The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. Adsorption is the process by which the chemical binds to soil particles, while desorption is its release back into the soil solution. These dynamics are controlled by the physicochemical properties of both the herbicide and the soil.
For chloroacetamide herbicides, adsorption is primarily governed by the soil's organic carbon content and clay mineralogy. nih.govnih.gov Higher organic carbon content generally leads to stronger adsorption. nih.gov The primary interaction mechanisms are thought to be hydrogen bonding and charge transfer between the herbicide molecule and the surface of soil components like humic acids and clay minerals. nih.govnih.gov The carbonyl group of the acetanilide structure is believed to be a key site for binding. nih.gov
The structure of the herbicide, including the substituents on the aromatic ring, affects its sorptivity. nih.gov The mobility of chloroacetanilides in soil is generally considered to be moderate. However, their degradation products, such as the ESA and OA metabolites, are typically more water-soluble and mobile, leading to a higher potential for leaching into groundwater. nih.gov The low water solubility of 2-Chloro-N-(2,6-dimethylphenyl)acetamide suggests it is not likely to be highly mobile in the environment. fishersci.com
Table 3: Factors Influencing Adsorption of Chloroacetamide Herbicides in Soil
| Soil Property | Influence on Adsorption | Primary Interaction Mechanism |
| Organic Carbon Content | Positive correlation | Hydrophobic partitioning, Hydrogen bonding |
| Clay Content and Type | Variable, depends on clay mineralogy | Hydrogen bonding, Charge transfer |
| pH | Can influence surface charge of soil colloids | Electrostatic interactions |
| General factors for the chloroacetamide class of herbicides. nih.govnih.gov |
Future Research Directions and Emerging Methodologies in 2 Chloro 4,6 Dimethyl Acetanilide Research
Integration of Artificial Intelligence and Machine Learning in Synthesis Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets from existing chemical reactions to predict outcomes, suggest novel synthesis routes, and optimize reaction conditions, thereby saving considerable time and resources. nih.govnd.edu
For 2-Chloro-4,6-dimethyl acetanilide (B955), ML algorithms can be trained on datasets of similar acylation and chlorination reactions involving substituted anilines. These models could predict reaction yields, identify potential byproducts, and suggest optimal parameters such as temperature, solvent, and catalyst choice with high accuracy. nd.edu Retrosynthesis prediction tools, powered by AI, could also propose alternative and more efficient synthetic pathways starting from readily available precursors. nih.gov Furthermore, machine learning can accelerate the discovery of new derivatives by predicting the properties of virtual compounds based on the 2-Chloro-4,6-dimethyl acetanilide scaffold, guiding synthetic efforts toward molecules with desired characteristics. mdpi.com
Table 1: Potential Applications of AI/ML in this compound Synthesis
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Yield Prediction | Algorithms (e.g., Random Forests, Neural Networks) are trained on reaction data to forecast the yield under various conditions. nd.edu | Maximizes product output, reduces waste, and lowers costs by identifying optimal reaction parameters before experimentation. |
| Retrosynthesis Planning | AI models propose disconnection strategies to identify potential starting materials and synthetic routes. nih.gov | Accelerates the design of novel, efficient, and economical synthetic pathways. |
| Reaction Condition Optimization | ML algorithms systematically explore parameter space (temperature, pressure, concentration) to find the ideal conditions for synthesis. | Enhances reaction efficiency, purity, and safety while minimizing energy consumption. |
| Property Prediction | Computational models predict the physicochemical and biological properties of novel derivatives based on the acetanilide scaffold. mdpi.com | Guides the design of new functional molecules for specific applications without the need for initial synthesis and testing. |
Continuous Flow Chemistry Applications for Scalable and Sustainable Production
Continuous flow chemistry represents a paradigm shift from traditional batch processing. youtube.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions and enhanced safety, particularly for exothermic or hazardous reactions. youtube.comquora.com This methodology offers significant advantages for the industrial-scale production of chemicals like this compound.
Adopting a continuous flow process for the synthesis of this compound could lead to higher yields and purity due to superior heat and mass transfer. The reduced reactor volume at any given time minimizes the risks associated with handling potentially reactive intermediates. youtube.com This approach also facilitates easier scaling from laboratory to production, as output is increased by running the system for longer periods or by "numbering-up" (running multiple systems in parallel) rather than redesigning large-scale reactors. youtube.com The integration of real-time monitoring and automated control systems within a flow setup can ensure consistent product quality and process efficiency, contributing to a more sustainable and cost-effective manufacturing process.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Feature | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Complex; often requires re-optimization and new, larger equipment. | Simpler; achieved by extending run time or numbering-up reactors. youtube.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat control. youtube.com |
| Efficiency & Yield | Can be limited by inefficient mixing and heat transfer. | Often higher yields due to precise control over stoichiometry, temperature, and reaction time. quora.com |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. youtube.com |
| Footprint & Cost | Requires large reactors, leading to a larger physical footprint and higher capital costs. | Smaller footprint and potentially lower capital and operating costs. youtube.com |
Exploration of Novel Catalytic Systems for Derivatization and Functionalization
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is a key area of research. For this compound, the exploration of new catalysts can unlock pathways for its efficient synthesis and subsequent derivatization. While traditional methods may use zinc dust or acids, future research could focus on more advanced and sustainable catalytic systems. google.combyjus.com
Areas of interest include the use of organometallic catalysts, nano-catalysts, and biocatalysts (enzymes) to achieve higher selectivity and efficiency under milder reaction conditions. For instance, novel catalysts could facilitate the selective functionalization of the aromatic ring or the modification of the chloroacetyl group, opening up avenues to a wide range of new derivatives. The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry.
Table 3: Potential Novel Catalytic Approaches for this compound
| Catalyst Type | Potential Application | Advantages |
|---|---|---|
| Organometallic Catalysts | Cross-coupling reactions at the chloro- position to introduce new functional groups. | High selectivity, activity under mild conditions, and tunability of ligands to control reactivity. |
| Nanocatalysts | Acylation of the parent aniline (B41778) or subsequent transformations of the acetanilide. | High surface area-to-volume ratio leading to enhanced catalytic activity, potential for high stability and recyclability. |
| Biocatalysts (Enzymes) | Enantioselective synthesis or hydrolysis, targeted functionalization. | High specificity, operation in aqueous media under mild conditions, environmentally benign. |
| Heterogeneous Catalysts | Use in packed-bed reactors for continuous flow synthesis. | Ease of separation from product, reusability, reduced waste generation, and suitability for industrial processes. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques, often integrated as Process Analytical Technology (PAT), allow for real-time, in situ monitoring of chemical reactions. This provides immediate feedback on the concentration of reactants, intermediates, and products, enabling precise process control.
For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be implemented directly into the reaction vessel or flow reactor. By tracking characteristic spectral peaks, chemists can monitor the reaction progress, detect the formation of intermediates or impurities, and determine the reaction endpoint accurately. This data-rich approach minimizes the need for offline sampling and analysis, leading to improved process understanding, enhanced product quality, and greater operational efficiency.
Table 4: Spectroscopic Techniques for In Situ Monitoring
| Spectroscopic Technique | Information Provided | Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Changes in functional groups (e.g., disappearance of N-H, appearance of C=O). | Monitoring the progress of the acylation reaction and identifying the formation of the amide bond. |
| Raman Spectroscopy | Vibrational modes of molecules, sensitive to non-polar bonds and aromatic rings. | Complementary to FTIR, useful for monitoring changes in the aromatic scaffold and in aqueous media. |
| NMR Spectroscopy | Detailed structural information and quantification of different species. | Provides unambiguous identification and quantification of reactants, intermediates, and products in the reaction mixture. |
| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Monitoring the concentration of aromatic species and detecting colored impurities. |
Design and Synthesis of Advanced Materials Precursors Based on the Acetanilide Scaffold
The acetanilide scaffold is a versatile building block in the synthesis of a wide range of functional materials, including pharmaceuticals, dyes, and polymers. taylorandfrancis.comwikipedia.org The specific structure of this compound, with its defined substitution pattern, offers unique opportunities for its use as a precursor to advanced materials.
The presence of the reactive chloro- group provides a handle for post-synthetic modification, such as nucleophilic substitution or cross-coupling reactions, allowing the acetanilide unit to be incorporated into larger polymer chains or attached to surfaces. The dimethylphenyl group influences the steric and electronic properties, which can be exploited to tune the characteristics of the final material, such as solubility, thermal stability, or optical properties. Future research could focus on polymerizing derivatives of this compound to create specialty polymers with tailored properties or using it to synthesize novel organic electronic materials or highly specific ligands for metal complexes. Its structural similarity to certain herbicides also suggests potential for developing new agrochemicals or functionalized delivery systems. wikipedia.org
Table 5: Potential Advanced Material Applications for this compound Derivatives
| Material Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Specialty Polymers | Polymerization via the chloro- group or by creating a polymerizable group on the aromatic ring. | Engineering plastics, high-performance coatings, or materials for biomedical devices. |
| Azo Dyes | Diazotization and coupling reactions involving a derivatized form of the molecule. | Creation of novel colorants with specific shades and high fastness properties for textiles or imaging. |
| Biologically Active Molecules | Functionalization of the scaffold to interact with biological targets. | Development of new pharmaceutical intermediates or agrochemicals with enhanced efficacy or novel modes of action. |
| Ligands for Metal Complexes | Introduction of coordinating groups to the scaffold. | Synthesis of catalysts for organic reactions or functional metal-organic frameworks (MOFs). |
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural identity of 2-Chloro-4,6-dimethyl acetanilide?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions (e.g., chloro and methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with certified reference standards.
- Mass Spectrometry (MS) : Verify molecular weight (142.59 g/mol) via electron ionization (EI-MS) or high-resolution MS .
- Melting Point Analysis : Compare observed values (34–36°C) with literature data to assess crystalline consistency .
Q. What experimental protocols are recommended for assessing acute toxicity in preclinical models?
- Methodological Answer :
- In Vivo Models : Administer this compound to rodents via intraperitoneal (IP) or intravenous (IV) routes. Monitor lethality (e.g., LD = 56 mg/kg in mice via IV) and clinical signs (e.g., mucosal irritation) over 72 hours .
- In Vitro Assays : Use cell viability tests (e.g., MTT assay) on human keratinocytes to evaluate dermal toxicity, as the compound is a known skin irritant .
Q. How can researchers stabilize this compound in solution for long-term storage?
- Methodological Answer :
- Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis.
- Temperature Control : Store solutions at –20°C in amber vials to minimize photodegradation.
- Additives : Include antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v to inhibit oxidation .
Advanced Research Questions
Q. What strategies improve the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Catalytic Optimization : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl) to enhance chloro-substitution efficiency .
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation (e.g., acetylation of 2-chloro-4,6-dimethylaniline).
- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity product, avoiding silica gel column losses .
Q. How do computational models predict the metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential hydroxylation or dechlorination sites .
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, electronegativity) with known acetanilide metabolites (e.g., paracetamol) to predict bioactivation pathways .
Q. What experimental designs resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Conduct accelerated stability studies across pH 1–13 (using HCl/NaOH buffers) at 40°C. Monitor degradation via HPLC and identify hydrolysis products (e.g., 4,6-dimethylaniline) .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (25°C) .
Q. How can researchers differentiate the compound’s reactivity in nucleophilic substitution vs. free-radical reactions?
- Methodological Answer :
- Competitive Reaction Setup : Expose this compound to both nucleophiles (e.g., sodium methoxide) and radical initiators (e.g., AIBN) under controlled conditions.
- Product Characterization : Use GC-MS to distinguish between substitution products (e.g., methoxy derivatives) and radical adducts (e.g., dimerized species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
